molecular formula C21H28N6O5 B14996367 7-(2-ethoxyethyl)-8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-ethoxyethyl)-8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14996367
M. Wt: 444.5 g/mol
InChI Key: PNWRNTLBSSSFOY-UHFFFAOYSA-N
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Description

The compound 7-(2-ethoxyethyl)-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including an ethoxyethyl group, a furan-2-carbonyl-piperazine moiety, and methyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate under basic conditions.

    Attachment of the Furan-2-Carbonyl-Piperazine Moiety: This step involves the reaction of furan-2-carbonyl chloride with piperazine, followed by coupling with the purine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethoxyethyl)-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group or the furan ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

7-(2-ethoxyethyl)-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Pharmacology: Research on this compound includes its interaction with biological receptors and enzymes, which could lead to the discovery of new pharmacological activities.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the furan-2-carbonyl-piperazine moiety.

    8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the ethoxyethyl group.

    7-(2-ethoxyethyl)-8-{[4-(benzoyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Contains a benzoyl group instead of the furan-2-carbonyl group.

Uniqueness

The uniqueness of 7-(2-ethoxyethyl)-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the ethoxyethyl group and the furan-2-carbonyl-piperazine moiety provides a unique scaffold for interaction with biological targets, potentially leading to novel pharmacological activities.

Properties

Molecular Formula

C21H28N6O5

Molecular Weight

444.5 g/mol

IUPAC Name

7-(2-ethoxyethyl)-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H28N6O5/c1-4-31-13-11-27-16(22-18-17(27)20(29)24(3)21(30)23(18)2)14-25-7-9-26(10-8-25)19(28)15-6-5-12-32-15/h5-6,12H,4,7-11,13-14H2,1-3H3

InChI Key

PNWRNTLBSSSFOY-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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